molecular formula C25H26ClNO4S B1609937 1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl- CAS No. 630407-66-8

1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-

Cat. No. B1609937
CAS RN: 630407-66-8
M. Wt: 472 g/mol
InChI Key: HIBWHHQXUSKNOV-UHFFFAOYSA-N
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Description

SB-773812 is under investigation in clinical trial NCT00259870 (SB-773812 Administered in Adults With Schizophrenia).

Scientific Research Applications

Antipsychotic Agents

1H-3-Benzazepine derivatives have been explored for their potential in treating schizophrenia and other central nervous system disorders. They exhibit dopamine and serotonin antagonist activities, which are crucial in the pharmacology of antipsychotics. For example, the compound 7-[4-(3-fluoro-4-methylbenzyl)-benzensulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its tosylate have been identified for these applications (Howard, 2005).

CCR5 Antagonists

Another significant application is in the synthesis of CCR5 antagonists. A practical synthesis method for an orally active CCR5 antagonist, which is a crucial target in HIV treatment and research, has been developed using derivatives of 1H-3-Benzazepine (Ikemoto et al., 2005).

Diuretic Activities

Tolvaptan analogs, using the 1H-3-Benzazepine structure, have been synthesized and tested for diuretic activities. These compounds show potential in addressing fluid retention issues, particularly in heart failure patients (Deng-ke, 2012).

NMDA Receptor Antagonists

The design and synthesis of 3-Benzazepin-1-ols as NR2B-selective NMDA receptor antagonists have been reported. These antagonists are important in neurological research and potential therapeutic applications (Tewes et al., 2010).

Modulation of Sigma-1 Receptor

Compounds like SKF83959, derived from the 1H-3-Benzazepine structure, have been found to be potent allosteric modulators of the Sigma-1 receptor. This modulation has implications in neuroprotection and the study of neurodegenerative diseases (Guo et al., 2013).

properties

CAS RN

630407-66-8

Product Name

1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-

Molecular Formula

C25H26ClNO4S

Molecular Weight

472 g/mol

IUPAC Name

7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C25H26ClNO4S/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

HIBWHHQXUSKNOV-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
Reactant of Route 2
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
Reactant of Route 3
Reactant of Route 3
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
Reactant of Route 4
Reactant of Route 4
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
Reactant of Route 5
Reactant of Route 5
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
Reactant of Route 6
Reactant of Route 6
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-

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